3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 2122 It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group
Preparation Methods
The synthesis of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-fluorophenylacetic acid, followed by fluorination and carboxylation reactions. The reaction conditions typically involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine substitution on biological activity.
Industry: The compound is used in the development of materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and subsequent physiological effects .
Comparison with Similar Compounds
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with the fluorine atoms positioned differently on the phenyl ring.
cis-2-Phenylcyclobutanecarboxylic acid: This compound lacks the fluorine substitution, providing a basis for comparison of the effects of fluorine atoms on chemical and biological properties.
cis-3-(p-Fluorophenyl)cyclobutanecarboxylic acid: Another related compound with different substitution patterns, useful for studying structure-activity relationships.
These comparisons highlight the unique features of this compound, particularly the influence of fluorine atoms on its properties and applications.
Properties
IUPAC Name |
3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSAJZYTTYMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178195 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-55-8 |
Source
|
Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-(4-fluorophenyl)-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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